molecular formula C15H11BrO4 B5840119 Methyl 4-(4-bromobenzoyl)oxybenzoate

Methyl 4-(4-bromobenzoyl)oxybenzoate

Cat. No.: B5840119
M. Wt: 335.15 g/mol
InChI Key: YMVKVXGORHRNBB-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromobenzoyl)oxybenzoate: is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromobenzoyl group attached to a benzoate moiety. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method to prepare methyl 4-(4-bromobenzoyl)oxybenzoate involves the esterification of 4-bromobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromobenzoic acid is coupled with a suitable boronic acid derivative in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 4-(4-bromobenzoyl)oxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding hydroxybenzoate derivative using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acid derivatives using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed:

    Substitution: Formation of substituted benzoate derivatives.

    Reduction: Formation of hydroxybenzoate derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: The compound is used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.

Medicine:

Industry:

    Polymer Synthesis: The compound is used in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of methyl 4-(4-bromobenzoyl)oxybenzoate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromobenzoyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis and transesterification reactions. These reactions enable the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(4-bromobenzoyl)oxybenzoate is unique due to the presence of both a bromobenzoyl group and an ester group, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

IUPAC Name

methyl 4-(4-bromobenzoyl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO4/c1-19-14(17)10-4-8-13(9-5-10)20-15(18)11-2-6-12(16)7-3-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVKVXGORHRNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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